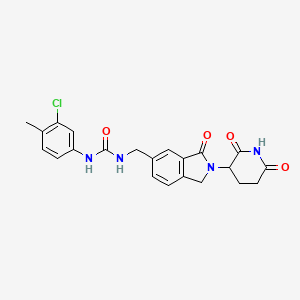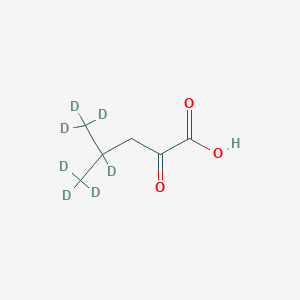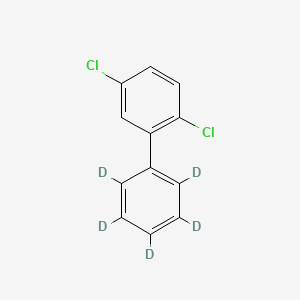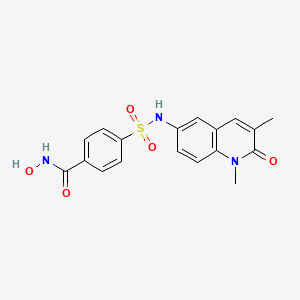
GSK-3|A inhibitor 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycogen synthase kinase-3 alpha inhibitor 15 is a compound that inhibits the activity of glycogen synthase kinase-3, a serine/threonine protein kinase involved in various cellular processes. Glycogen synthase kinase-3 alpha inhibitor 15 has gained attention due to its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glycogen synthase kinase-3 alpha inhibitor 15 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of glycogen synthase kinase-3 alpha inhibitor 15 involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Glycogen synthase kinase-3 alpha inhibitor 15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving glycogen synthase kinase-3 alpha inhibitor 15 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed: The major products formed from the reactions involving glycogen synthase kinase-3 alpha inhibitor 15 include modified inhibitors with enhanced potency and selectivity. These products are characterized using various analytical techniques to confirm their structure and activity .
Aplicaciones Científicas De Investigación
Glycogen synthase kinase-3 alpha inhibitor 15 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of glycogen synthase kinase-3 and its effects on various signaling pathways. In biology, it is employed to investigate the role of glycogen synthase kinase-3 in cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, glycogen synthase kinase-3 alpha inhibitor 15 is being explored as a potential therapeutic agent for treating diseases such as cancer, Alzheimer’s disease, and diabetes. Additionally, it has applications in the pharmaceutical industry for drug discovery and development .
Mecanismo De Acción
Glycogen synthase kinase-3 alpha inhibitor 15 exerts its effects by binding to the active site of glycogen synthase kinase-3, thereby inhibiting its activity. This inhibition leads to the attenuation of various signaling pathways regulated by glycogen synthase kinase-3, resulting in altered cellular responses. The molecular targets of glycogen synthase kinase-3 alpha inhibitor 15 include key proteins involved in cell cycle regulation, apoptosis, and metabolism .
Comparación Con Compuestos Similares
Glycogen synthase kinase-3 alpha inhibitor 15 is unique compared to other similar compounds due to its specific binding affinity and selectivity for glycogen synthase kinase-3. Similar compounds include other glycogen synthase kinase-3 inhibitors such as PF-04802367 and indirubin derivatives. These compounds also inhibit glycogen synthase kinase-3 but may differ in their chemical structure, potency, and selectivity .
Propiedades
Fórmula molecular |
C17H16N6OS |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-(4-methylpyrazol-1-yl)-N-(5-pyridin-3-yl-1H-thieno[3,2-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C17H16N6OS/c1-11-8-19-23(10-11)6-4-15(24)20-17-16-13(21-22-17)7-14(25-16)12-3-2-5-18-9-12/h2-3,5,7-10H,4,6H2,1H3,(H2,20,21,22,24) |
Clave InChI |
PMUSRVMKHBOEQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CCC(=O)NC2=NNC3=C2SC(=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


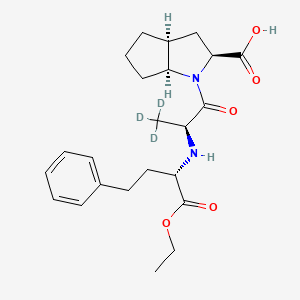
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)

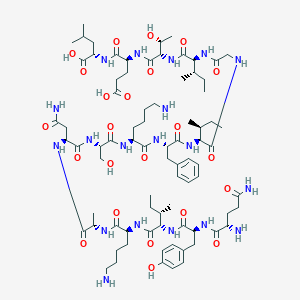

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
